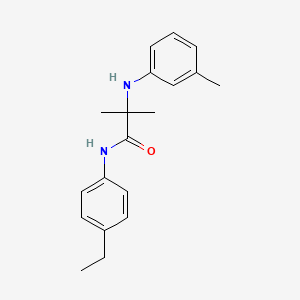![molecular formula C17H22N2O2 B14134632 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide CAS No. 898427-48-0](/img/structure/B14134632.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide is a complex organic compound with a unique structure that includes a hexahydropyridoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions to form the hexahydropyridoquinoline coreSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydropyridoquinoline derivatives and related structures such as:
- 7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- Various hexahydroisoquinolin derivatives
Uniqueness
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)pivalamide is unique due to its specific structural features and the presence of the pivalamide group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
898427-48-0 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-9-11-5-4-8-19-14(20)7-6-12(10-13)15(11)19/h9-10H,4-8H2,1-3H3,(H,18,21) |
InChI Key |
QYBHWDQAAMEZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


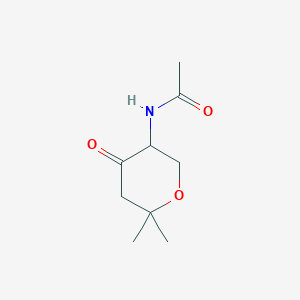
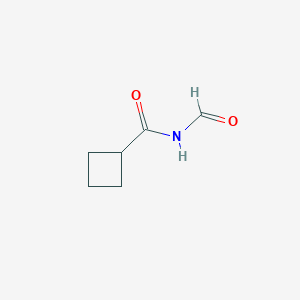
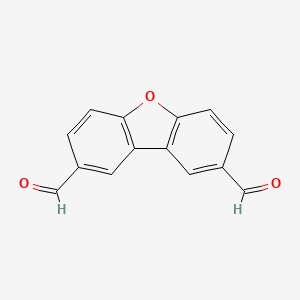
![N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14134563.png)
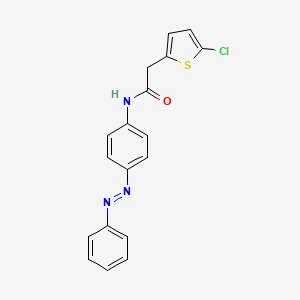
![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)


![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
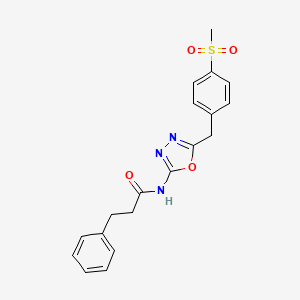
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)
